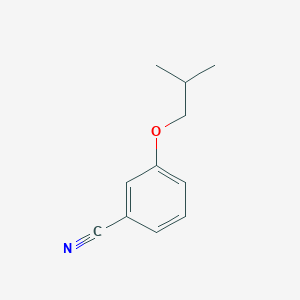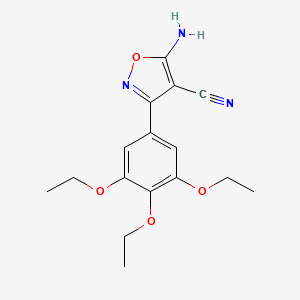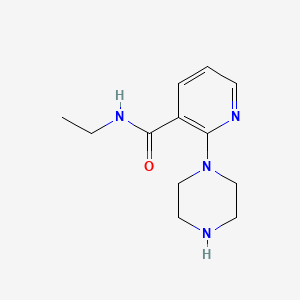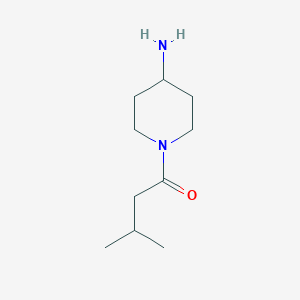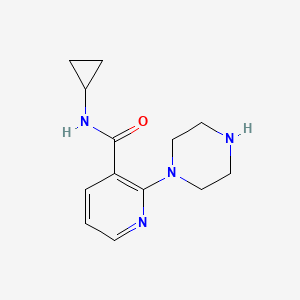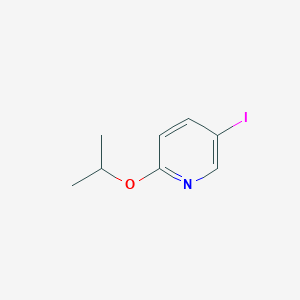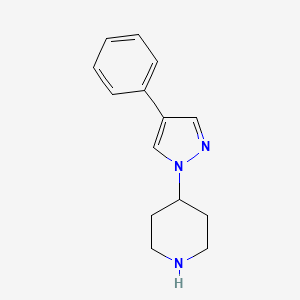
4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Vue d'ensemble
Description
“4-(4-phenyl-1H-pyrazol-1-yl)piperidine” is a compound with the molecular formula C14H17N3 . It has a molecular weight of 227.30 g/mol . This compound is also known by its CAS number 902836-40-2 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-phenylpyrazol-1-yl)piperidine . The InChI code is 1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 . The Canonical SMILES representation is C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.30 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 29.8 Ų . The compound has a complexity of 232 .Applications De Recherche Scientifique
Anticholinesterase Agents
Research has shown that derivatives of pyrazoline, which include 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, have been evaluated for their anticholinesterase effects. These compounds, particularly the piperidine derivatives, were found effective against cholinesterases, suggesting potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Molecular Structure Analysis
Studies involving this compound derivatives focused on molecular structure investigations, including X-ray crystallography and DFT calculations. These investigations are crucial for understanding the intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).
Synthesis Methods
Research has been conducted on the synthesis methods of this compound and its derivatives. For instance, a robust three-step synthesis method was developed for producing multi-kilogram quantities of key intermediates in the synthesis of Crizotinib, a notable application (Fussell et al., 2012).
Antibacterial and Antifungal Activities
Compounds containing this compound have been explored for their antibacterial and antifungal properties. For example, a study synthesized novel fused pyran derivatives incorporating this compound and screened them for antimicrobial activities, indicating potential use in treating infections (Kalaria et al., 2014).
Fluorescent Film Preparation
This compound derivatives have been used in the synthesis of compounds for the preparation of fluorescent films, demonstrating their potential in material science applications (Soboleva et al., 2017).
Anticancer Activity
Compounds with this compound structure have been studied for their anticancer properties. For instance, certain derivatives were found to inhibit the growth of various human cancer cells, indicating potential therapeutic applications in oncology (Inceler et al., 2013).
CCR5 Receptor Antagonists
Research indicates that 4-(pyrazolyl)piperidine side chains, including derivatives of this compound, act as antagonists of the CCR5 receptor. This activity is significant for anti-HIV-1 therapeutic development (Shen et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various protein receptors , suggesting that 4-(4-phenyl-1H-pyrazol-1-yl)piperidine may also interact with specific protein targets.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the function of these proteins .
Propriétés
IUPAC Name |
4-(4-phenylpyrazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHSGABZPOEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902836-40-2 | |
| Record name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3165605.png)
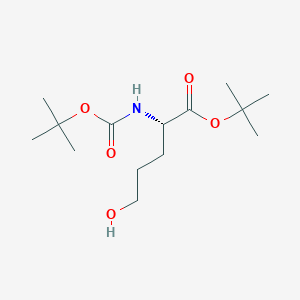


![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
